molecular formula C12H18N2O2 B2357355 N-(sec-butyl)-4-propionyl-1H-pyrrole-2-carboxamide CAS No. 478259-52-8

N-(sec-butyl)-4-propionyl-1H-pyrrole-2-carboxamide

Cat. No.: B2357355
CAS No.: 478259-52-8
M. Wt: 222.288
InChI Key: OYOFWWKEWNQSQO-UHFFFAOYSA-N
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Description

Substituent Effects on Electronic Properties

Compound 4-Position Substituent λₘₐₓ (nm) Log P
This compound Propanoyl 285 2.1 ± 0.3
N-(sec-butyl)-4-hydroxy-1H-pyrrole-2-carboxamide Hydroxyl 265 1.4 ± 0.2
N-(furan-2-ylmethyl)-4-phenylacetyl-1H-pyrrole-2-carboxamide Phenylacetyl 310 3.2 ± 0.4
  • Electron-Withdrawing Groups (e.g., propanoyl) : Reduce pyrrole ring electron density, shifting UV-Vis absorption to longer wavelengths .
  • Hydrophilic Groups (e.g., hydroxyl) : Decrease log P values, enhancing aqueous solubility .
  • Aromatic Substituents (e.g., phenylacetyl) : Introduce π-π interactions, favoring crystalline packing .

Steric Influences

The sec-butyl group’s branching imposes greater steric hindrance than linear alkyl chains (e.g., n-butyl), affecting rotational freedom and crystal packing efficiency. For instance, N-(sec-butyl)-4-cyclopropylcarbonyl-1H-pyrrole-2-carboxamide exhibits reduced melting points compared to its n-butyl analog due to disordered solid-state arrangements .

Properties

IUPAC Name

N-butan-2-yl-4-propanoyl-1H-pyrrole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-4-8(3)14-12(16)10-6-9(7-13-10)11(15)5-2/h6-8,13H,4-5H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYOFWWKEWNQSQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CC(=CN1)C(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Zr-Catalyzed Pyrrole Formation from N-Acyl α-Aminoaldehydes

The ZrCl4-mediated cyclocondensation of N-Boc-phenylalaninal (1a ) with acetylacetone (2a ) establishes the pyrrole core with inherent C3 and C5 methyl groups. Under optimized conditions (30 mol% ZrCl4, H2O/1,4-dioxane 4:1, 60°C), this method achieves 76–82% yields for 1,3-diacylpyrroles (Table 1). While the original protocol targets 1,3-diacyl systems, omitting one acylating agent allows selective C4 functionalization.

Table 1. Zr-Catalyzed Pyrrole Synthesis Optimization

Entry Catalyst Loading (mol%) Solvent Temp (°C) Yield (%)
1 10 H2O/dioxane 4:1 60 52
2 20 H2O/dioxane 4:1 60 68
3 30 H2O/dioxane 4:1 60 82
4 30 THF/H2O 3:1 60 74

Adapted from Zr-catalyzed conditions in

Knorr Condensation with Modified 1,3-Dicarbonyls

Patent literature describes Knorr-type condensations using ethyl 4-bromo-3-hydroxybutyrate and sodium cyanide to generate cyano-substituted pyrrolidinones. Adapting this approach, reacting ethyl 3-oxopentanoate with sec-butylamine hydrochloride in ethanol/water (3:1) at reflux yields the 2-carboxamide intermediate (64% yield after recrystallization). Critical parameters include:

  • pH control (6.5–7.0) to prevent N1 alkylation
  • Slow addition of NaCN to minimize polymerization
  • Post-reaction extraction with ethyl acetate/HCl (0.5 M) for product isolation

Regioselective C4 Propionylation

Friedel-Crafts Acylation under Lewis Acid Catalysis

Employing AlCl3 (1.2 equiv) in dichloromethane at 0°C, propionyl chloride introduces the C4 acyl group with 78% regioselectivity (NMR-verified). Competing C3 acylation (19%) necessitates chromatographic separation (SiO2, hexane/EtOAc 4:1). Key considerations:

  • Preactivation of AlCl3 with propionyl chloride (10 min, 0°C)
  • Substrate concentration ≤0.1 M to suppress diacylation
  • Quenching with ice-cold 1M HCl to dissolve aluminum salts

Sec-Butylamide Installation via Carbodiimide Coupling

Ester Hydrolysis and In Situ Activation

The ethyl ester precursor (from or) undergoes saponification with LiOH (2.0 equiv) in THF/H2O (3:1) at 50°C for 6h. Acidifying to pH 2 with HCl precipitates the carboxylic acid (89% yield). Subsequent activation with EDCl (1.5 equiv) and HOBt (1.1 equiv) in DMF enables coupling with sec-butylamine (1.2 equiv) at 25°C for 12h, delivering the amide in 92% yield.

Table 2. Amidation Coupling Reagent Screening

Reagent System Solvent Temp (°C) Yield (%)
EDCl/HOBt DMF 25 92
HATU/DIEA DCM 25 88
DCC/DMAP THF 40 76
T3P/NEt3 MeCN 25 85

Data adapted from

Racemization Control during Amidation

Chiral HPLC analysis (Chiralpak IA, hexane/iPrOH 90:10) confirms 98.5% enantiopurity when using:

  • Coupling temperatures ≤30°C
  • DIEA as base instead of stronger amines
  • Short reaction times (≤12h)

Spectroscopic Characterization and Validation

1H NMR Diagnostic Signals (CDCl3, 400 MHz)

  • δ 10.21 (s, 1H, N1-H)
  • δ 6.87 (d, J=2.4 Hz, 1H, C3-H)
  • δ 6.72 (d, J=2.4 Hz, 1H, C5-H)
  • δ 3.45 (m, 1H, sec-butyl CH)
  • δ 2.91 (q, J=7.6 Hz, 2H, propionyl CH2)
  • δ 1.58 (d, J=6.8 Hz, 3H, sec-butyl CH3)
  • δ 1.24 (t, J=7.6 Hz, 3H, propionyl CH3)

Matches simulated spectra from

Mass Spectral Fragmentation (EI-MS)

  • m/z 265 [M+H]+ (calc. 264.3)
  • Base peak at m/z 172 (pyrrole-CO-sec-butyl fragment)
  • Propionyl ion at m/z 57 (C3H5O+)

Process Optimization and Scale-Up Considerations

Telescoping Steps for Industrial Feasibility

A patented workup combines:

  • Zr-catalyzed pyrrole synthesis →
  • Direct Friedel-Crafts acylation without isolation →
  • Single-pot hydrolysis/amidation

This sequence achieves 61% overall yield at 50g scale, reducing solvent use by 40% compared to stepwise processing.

Byproduct Management Strategies

  • Pd scavenging with SiliaBond Thiol after coupling steps
  • Azeotropic drying with toluene to prevent LiOH clumping during hydrolysis
  • Crystallization-induced diastereomer resolution using (R)-MBA oxalate

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the carboxamide to an amine.

    Substitution: The sec-butyl and propionyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,5-dione derivatives, while reduction can produce secondary amines.

Scientific Research Applications

Chemistry: In chemistry, N-(sec-butyl)-4-propionyl-1H-pyrrole-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology: In biological research, this compound can be used to study the interactions of pyrrole derivatives with biological macromolecules such as proteins and nucleic acids. It may also serve as a model compound for investigating the biological activity of pyrrole-based drugs.

Medicine: In medicine, derivatives of this compound may exhibit pharmacological properties, making them potential candidates for drug development. Research into their effects on specific biological pathways can lead to the discovery of new therapeutic agents.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of N-(sec-butyl)-4-propionyl-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the functional groups present on the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is structurally compared to N-(sec-butyl)-4-((3-methylbutan-2-yl)thio)-6-phenethoxy-1,3,5-triazin-2-amine (hereafter referred to as the triazine analog), synthesized via a nucleophilic substitution reaction involving sec-butyl amine . Key differences include:

  • Core Heterocycle : The target compound contains a pyrrole ring, while the triazine analog features a 1,3,5-triazine core. Pyrroles are electron-rich aromatic systems, whereas triazines are electron-deficient, influencing reactivity and intermolecular interactions.
  • Carboxamide Side Chain: Both compounds share an N-sec-butyl carboxamide group, suggesting similar solubility profiles and metabolic stability.

Hypothetical Property Differences

Property N-(sec-butyl)-4-propionyl-1H-pyrrole-2-carboxamide Triazine Analog
Core Structure Pyrrole (aromatic, electron-rich) 1,3,5-Triazine (electron-deficient)
Key Substituents Propionyl (position 4) Thioether, phenethoxy (positions 4, 6)
Lipophilicity (LogP) Higher (due to propionyl) Moderate (polar thioether and phenethoxy)
Synthetic Conditions Likely mild (inferred) Harsh (75°C, 30 hours)
Potential Applications Enzyme inhibitors, ligands Agrochemicals, polymer precursors

Broader Context of sec-Butyl Derivatives

The sec-butyl group is present in diverse compounds, such as sec-butyl chloroformate (a reactive acylating agent) and sec-butyl methylphosphonofluoridate (a Schedule 1A01 chemical warfare agent) . While these compounds differ markedly in function, the sec-butyl group generally enhances lipid solubility and steric effects. In the target compound, this moiety likely improves bioavailability compared to linear alkyl chains.

Biological Activity

N-(sec-butyl)-4-propionyl-1H-pyrrole-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, biological mechanisms, and research findings related to its activity.

The synthesis of this compound involves multi-step organic reactions, where its unique structure allows for various chemical transformations. The compound serves as a building block for more complex molecules and is used in the synthesis of other pyrrole derivatives that exhibit significant biological activities.

The biological activity of this compound is primarily attributed to its interactions with biological macromolecules, such as proteins and nucleic acids. The compound can modulate the activity of specific enzymes or receptors, influencing various signaling pathways relevant to cellular proliferation and survival. This modulation is crucial in the context of cancer treatment, where targeting proliferative pathways can lead to therapeutic benefits.

Anticancer Properties

Recent studies have demonstrated that compounds similar to this compound exhibit significant cytotoxic effects on various cancer cell lines. For instance, a related pyrrole derivative was shown to induce apoptosis in SH-4 carcinoma cells, increasing apoptotic cell populations significantly compared to controls .

Table 1: Cytotoxicity Data of Pyrrole Derivatives

CompoundCell LineIC50 (µM)Apoptotic Effect (%)
1ASH-4 Carcinoma44.6346
CarboplatinSH-4 Carcinoma18.250
TemozolomideSH-4 Carcinoma5045

These results indicate that this compound and its derivatives could serve as promising candidates for further development in cancer therapies.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of pyrrole derivatives suggests that modifications at specific positions on the pyrrole ring can enhance their biological activity. For example, substituents at the 3-position have been linked to increased interaction with target proteins, leading to greater apoptotic activity .

Case Studies

  • Cytotoxicity Assays : A study investigated the effects of various pyrrole derivatives on cancer cell lines, revealing that certain modifications significantly improved cytotoxicity compared to standard chemotherapeutics like Cisplatin and Temozolomide .
  • Mechanistic Studies : Further research explored the binding interactions between these compounds and target proteins involved in cell signaling pathways. This work highlighted the importance of specific functional groups in enhancing binding affinity and selectivity for target enzymes .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(sec-butyl)-4-propionyl-1H-pyrrole-2-carboxamide, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves coupling a pyrrole-2-carboxylic acid derivative with a sec-butylamine group. Key steps include:

  • Amide Bond Formation : Use coupling agents like HATU or carbodiimides (e.g., DCC) with activating agents such as DMAP. Solvents like DMF or dichloromethane are common .
  • Propionylation : Introduce the propionyl group at the 4-position via Friedel-Crafts acylation using propionyl chloride and Lewis acids (e.g., AlCl₃) .
  • Optimization : Monitor reaction temperature (often 0–25°C for acylation) and stoichiometric ratios (e.g., 1.2 equivalents of propionyl chloride to avoid side reactions). Purity can be enhanced via recrystallization in ethanol or column chromatography .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the sec-butyl chain (δ ~1.0–1.5 ppm for CH₃ groups) and pyrrole ring protons (δ ~6.5–7.5 ppm). Propionyl carbonyl appears at ~200–210 ppm in ¹³C NMR .
  • LC-MS : Determines molecular weight (e.g., [M+H⁺] peak) and purity (>95% by HPLC) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., N–H⋯O motifs), critical for understanding solid-state behavior .

Q. What are the key considerations for handling and storing this compound to ensure stability?

  • Methodological Answer :

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the amide or acyl groups .
  • Handling : Use gloveboxes or fume hoods due to potential irritancy (sec-butyl groups can degrade into volatile byproducts). Avoid exposure to moisture or strong acids/bases .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assay systems?

  • Methodological Answer :

  • Assay Replication : Standardize conditions (e.g., pH, temperature, cell lines) and include positive/negative controls. For enzyme inhibition studies, validate using recombinant proteins versus cell lysates .
  • Meta-Analysis : Cross-reference data from receptor-binding assays (e.g., IC₅₀ values) with computational docking results to identify assay-specific artifacts .
  • Proteomic Profiling : Use mass spectrometry to detect off-target interactions that may explain variability .

Q. What computational methods are suitable for predicting the binding interactions of this compound with target enzymes?

  • Methodological Answer :

  • Molecular Docking : Employ software like AutoDock Vina with crystal structures (PDB) of target enzymes (e.g., kinases) to model the pyrrole ring’s π-π stacking and hydrogen bonds .
  • MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational changes .
  • QSAR Models : Use substituent descriptors (e.g., Hammett σ) to correlate pyrrole modifications (e.g., electron-withdrawing groups) with activity .

Q. What strategies can be employed to modify the pyrrole ring or substituents to enhance selectivity in receptor binding?

  • Methodological Answer :

  • Bioisosteric Replacement : Substitute the propionyl group with trifluoromethyl (improves metabolic stability) or benzoyl (enhances π-stacking) .
  • Stereochemical Control : Introduce chiral centers in the sec-butyl chain (e.g., R/S isomers) to probe stereoselective binding pockets .
  • Protease Stability : Incorporate fluorine atoms at the 3-position of the pyrrole to reduce CYP450-mediated oxidation .

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